molecular formula C11H7FN2O2 B8410139 4-(2-Fluoro-5-nitrophenyl)pyridine

4-(2-Fluoro-5-nitrophenyl)pyridine

Cat. No.: B8410139
M. Wt: 218.18 g/mol
InChI Key: GWEIYNDNRPJYRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Fluoro-5-nitrophenyl)pyridine is a useful research compound. Its molecular formula is C11H7FN2O2 and its molecular weight is 218.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H7FN2O2

Molecular Weight

218.18 g/mol

IUPAC Name

4-(2-fluoro-5-nitrophenyl)pyridine

InChI

InChI=1S/C11H7FN2O2/c12-11-2-1-9(14(15)16)7-10(11)8-3-5-13-6-4-8/h1-7H

InChI Key

GWEIYNDNRPJYRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=NC=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a degassed solution of 2-bromo-1-fluoro-4-nitrobenzene (A. Groweiss, Org. Process Res. Dev., 2000, 4, 30-33) (6.44 g, 29.3 mmol), 4-tri-n-butylstannylpyridine (14.0 g, 38.0 mmol), lithium chloride (12.4 g, 293 mmol) and copper(I) iodide (0.56 g, 2.93 mmol) in N,N-dimethylacetamide (40 ml) was added tetrakis(triphenylphosphine)palladium(0) (1.69 g, 1.46 mmol) and the reaction heated at 80° C. for 18 h. After cooling to ambient temperature the solvent was evaporated and the residue was diluted with dichloromethane (800 ml) and the mixture stirred vigorously for 30 min then filtered. The organics were washed with water (500 ml) and brine (300 ml), dried (MgSO4), filtered and evaporated to give a black oil. The residue was purified by chromatography [silica gel, 20-50% EtOAc/isohexane (containing 1% methanol and 1% triethylamine)] to give 4-(2-fluoro-5-nitrophenyl)pyridine as an off-white solid (5.60 g, 88%): 1H NMR (360 MHz, CDCl3) δ 7.38 (1H, t, J 9 Hz), 7.50-7.53 (2H, m), 8.30-8.35 (1H, m), 8.41-8.44 (1H, m), 8.76-8.78 (2H, m).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
12.4 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
copper(I) iodide
Quantity
0.56 g
Type
catalyst
Reaction Step Two
Quantity
1.69 g
Type
catalyst
Reaction Step Two

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